methyl N-[4-(hydroxymethyl)phenyl]carbamate
Overview
Description
Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Biological Activity
Methyl N-[4-(hydroxymethyl)phenyl]carbamate, a carbamate derivative, is recognized for its potential biological activities, particularly in pharmacology and biochemistry. This compound features a carbamate functional group attached to a phenyl ring with a hydroxymethyl substituent, which enhances its reactivity and interaction with biological systems.
- Molecular Formula: C₉H₁₁N₁O₃
- Molecular Weight: Approximately 181.19 g/mol
- Structure: The presence of the hydroxymethyl group at the para position of the phenyl ring contributes to its unique chemical properties, making it suitable for various applications in organic synthesis and medicinal chemistry.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition: It acts as an inhibitor of enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The compound can bind to the active site of AChE, preventing substrate binding and subsequent catalytic activity .
- Modulation of Biological Pathways: By forming stable complexes with enzymes or receptors, it can inhibit or enhance various biological processes, which is valuable in pharmacological research.
Enzyme Inhibition Studies
Research has shown that this compound can significantly inhibit AChE and butyrylcholinesterase (BChE). The inhibitory potency is measured using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For example, some related carbamates have demonstrated IC50 values ranging from 1.60 to 311.0 µM against AChE .
Cytotoxicity
In vitro studies on human liver cancer cells (HepG2) have indicated mild cytotoxicity associated with this compound. Selectivity indexes calculated from these studies suggest that while there is some cytotoxic effect, it may be favorable for further optimization in drug development .
Case Studies and Research Findings
-
Neurotoxicity Assessment:
A study assessing the neurotoxic effects of various N-methyl carbamates found that this compound exhibited significant effects on neurobehavioral parameters in animal models. The results indicated that exposure could lead to alterations in locomotor activity and cognitive functions . -
Environmental Impact:
Research on the degradation of carbamates in environmental systems has shown that this compound undergoes hydrolysis, leading to the formation of less toxic metabolites. This property is crucial for understanding its environmental fate and potential risks associated with its use as a pesticide or pharmaceutical agent . -
Pharmacological Applications:
Investigations into the therapeutic potential of this compound have highlighted its role as a candidate for developing anti-inflammatory and anticancer agents. Its ability to modulate enzyme activity positions it as a promising compound for further drug development .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:
Compound Name | Molecular Formula | IC50 (AChE Inhibition) | Cytotoxicity (HepG2) |
---|---|---|---|
This compound | C₉H₁₁N₁O₃ | Moderate | Mild |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate | C₁₂H₁₅N₁O₃ | Low | Moderate |
Tert-butyl (3-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇N₁O₃ | High | Low |
Properties
IUPAC Name |
methyl N-[4-(hydroxymethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCHIYYHZLRBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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